molecular formula C10H9F2NO3 B2962889 4-(3,4-Difluoroanilino)-4-oxobutanoic acid CAS No. 438619-08-0

4-(3,4-Difluoroanilino)-4-oxobutanoic acid

Cat. No. B2962889
M. Wt: 229.183
InChI Key: MJCZEAWBXJPFAJ-UHFFFAOYSA-N
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Description

3,4-Difluoroaniline is a compound with the molecular formula C6H5F2N . It’s used in the synthesis of various other compounds . 2,4-Difluoroaniline is another related compound with similar properties .


Synthesis Analysis

While specific synthesis methods for “4-(3,4-Difluoroanilino)-4-oxobutanoic acid” are not available, there are methods for synthesizing related compounds. For example, 3,4-Difluoroaniline can be degraded under aerobic conditions by Pseudomonas fluorescens .


Molecular Structure Analysis

The molecular structure of 3,4-Difluoroaniline consists of a benzene ring with two fluorine atoms and one amine group attached . The exact structure of “4-(3,4-Difluoroanilino)-4-oxobutanoic acid” is not available in the sources I found.


Physical And Chemical Properties Analysis

3,4-Difluoroaniline has a boiling point of 77 °C/7 mmHg and a density of 1.302 g/mL at 25 °C . 2,4-Difluoroaniline has a boiling point of 170 °C/753 mmHg and a density of 1.268 g/mL at 25 °C .

Scientific Research Applications

Methionine Salvage Pathway and Apoptosis

4-Methylthio-2-oxobutanoic acid (MTOB), a compound related to 4-(3,4-Difluoroanilino)-4-oxobutanoic acid, inhibits the growth of several human cell lines, causing apoptosis and reducing ornithine decarboxylase (ODC) activity. This suggests potential applications in cancer research and therapy (Tang, Kadariya, Murphy, & Kruger, 2006).

Anti-inflammatory Activity

Analogs of 4-(2',4'-Difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid, similar in structure to 4-(3,4-Difluoroanilino)-4-oxobutanoic acid, have been synthesized and evaluated for their anti-inflammatory activity. However, none matched the activity of the standard compound in this research (Kuchař, Vosátka, Poppová, Knězová, Panajotovová, Tomková, & Taimr, 1995).

Molecular Structure and Spectroscopy

A study on 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, structurally related to 4-(3,4-Difluoroanilino)-4-oxobutanoic acid, focused on its molecular structure using IR, NMR, and X-ray diffraction studies. This research aids in understanding the compound's electronic and optical properties, with potential applications in material science (Raju, Panicker, Nayak, Narayana, Sarojini, Van Alsenoy, & Al‐Saadi, 2015).

Heterocyclic Synthesis

4,4,4-Trifluoro-3-oxobutanoate, a compound similar to 4-(3,4-Difluoroanilino)-4-oxobutanoic acid, has been used in synthesizing various heterocyclic compounds, including trifluoromethyl-oxazoles, thiazoles, imidazoles, and others. This demonstrates its versatility in organic synthesis (Honey, Pasceri, Lewis, & Moody, 2012).

Molecular Docking and Biological Activities

Molecular docking studies on butanoic acid derivatives reveal their significant role in bonding, suggesting potential pharmacological importance. These studies can lead to further investigations on butanoic acid derivatives, including 4-(3,4-Difluoroanilino)-4-oxobutanoic acid, for medicinal applications (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Nanofluidic Devices and Photocatalysis

4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a compound analogous to 4-(3,4-Difluoroanilino)-4-oxobutanoic acid, has been used as a photolabile protecting group to demonstrate the optical gating of synthetic ion channels in nanofluidic devices. This shows the potential for applications in light-induced controlled release, sensing, and information processing (Ali, Nasir, Ramirez, Ahmed, Nguyen, Fruk, Mafe, & Ensinger, 2012).

Safety And Hazards

3,4-Difluoroaniline is classified as a combustible liquid. It’s harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . 2,4-Difluoroaniline has similar hazards .

Future Directions

While specific future directions for “4-(3,4-Difluoroanilino)-4-oxobutanoic acid” are not available, the study and application of related compounds continue to be of interest in the field of chemistry. For example, the biodegradation of compounds like 3,4-Dichloroaniline is being studied for environmental remediation .

properties

IUPAC Name

4-(3,4-difluoroanilino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO3/c11-7-2-1-6(5-8(7)12)13-9(14)3-4-10(15)16/h1-2,5H,3-4H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCZEAWBXJPFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCC(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Difluoroanilino)-4-oxobutanoic acid

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